

Efficacy of 1,1-dichloroethane in chemical extraction compared to other solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,1-Dichloroethane

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A Comparative Guide to 1,1-Dichloroethane for Chemical Extraction

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **1,1-dichloroethane**'s efficacy as a solvent in chemical extraction processes relative to other commonly used solvents. Due to a scarcity of direct, side-by-side experimental comparisons in published literature, this guide synthesizes data based on the physicochemical properties of **1,1-dichloroethane** and draws parallels with more extensively studied chlorinated solvents.

Overview of 1,1-Dichloroethane

1,1-Dichloroethane (CH_3CHCl_2), also known as ethylidene dichloride, is a chlorinated hydrocarbon that has historically seen limited use as a solvent for plastics, oils, and fats, and as a cleaning and degreasing agent.^{[1][2]} It is a colorless, oily liquid with a chloroform-like odor.^{[3][4]} While it possesses properties that make it a potential extraction solvent, its application in modern laboratories is uncommon compared to solvents like dichloromethane (DCM) or its isomer, 1,2-dichloroethane.

Physicochemical Properties: A Comparative Table

The selection of an extraction solvent is fundamentally guided by its physical and chemical properties. A solvent's polarity determines its affinity for the target analyte, while its boiling point

and density are critical for the practical aspects of extraction and solvent removal. The following table compares key properties of **1,1-dichloroethane** with other prevalent laboratory solvents.

Property	1,1-Dichloroethane	Dichloromethane	Chloroform	Ethyl Acetate	Hexane
Formula	C ₂ H ₄ Cl ₂	CH ₂ Cl ₂	CHCl ₃	C ₄ H ₈ O ₂	C ₆ H ₁₄
Molecular Weight (g/mol)	98.96[4]	84.93	119.38	88.11	86.18
Boiling Point (°C)	57.3[5]	~40-42[6]	~61-62[6]	77.1	69
Density (g/cm ³ at 20°C)	1.175[5]	1.326	1.489	0.902	0.655
Solubility in Water (g/100g)	0.55 (at 20°C)[5]	~2.0	~0.8	8.3	0.001
Log K _{ow} (Octanol-Water)	1.79[5]	1.25	1.97	0.73	3.9
Flash Point (°C)	-12 (closed cup)[5]	N/A	N/A	-4	-22

Analysis:

- **Polarity & Solubility:** With a Log K_{ow} of 1.79, **1,1-dichloroethane** is a non-polar to moderately polar solvent, making it theoretically suitable for extracting a range of organic compounds. Its properties are comparable to other chlorinated solvents like DCM and chloroform.
- **Boiling Point:** Its low boiling point of 57.3°C is advantageous, facilitating easy removal post-extraction via rotary evaporation without requiring excessive heat, which is beneficial for

thermally sensitive compounds.[5] This is comparable to chloroform but higher than DCM.[6]

- Density: Being denser than water, **1,1-dichloroethane** will form the lower organic layer in aqueous extractions, which can simplify separation in a separatory funnel.[4]

Efficacy and Performance Considerations

While direct experimental data is lacking, we can infer the performance of **1,1-dichloroethane** by comparing it to its close relatives, dichloromethane and chloroform.

- Dichloromethane (DCM): Often preferred over other chlorinated solvents due to its lower boiling point, which makes it easier to remove.[7] It is a versatile solvent capable of dissolving a wide array of organic compounds.[8]
- Chloroform: Generally has stronger solvent power than DCM for many organic substances and is less soluble in water, which can lead to cleaner phase separation.[6][7] However, it is more toxic and has a higher boiling point, making it more difficult to remove.[6]

Given its intermediate properties, **1,1-dichloroethane** would likely serve as a competent solvent for applications where DCM or chloroform are used. However, the lack of established protocols and safety data, coupled with its high flammability (Flash Point -12°C), makes it a less attractive choice for new method development.[5]

Generic Experimental Protocol: Solid-Liquid Extraction

The following is a detailed methodology for a generic solid-liquid extraction process, which can be adapted for various solvents and solid matrices. This protocol does not represent a specific cited experiment but rather a standard laboratory procedure.

Objective: To extract organic compounds from a solid matrix (e.g., dried plant material, solid sample) using a suitable solvent.

Materials:

- Dried and powdered solid matrix

- Extraction solvent (e.g., **1,1-dichloroethane**, dichloromethane, ethyl acetate)
- Erlenmeyer flask or beaker
- Magnetic stirrer and stir bar, or orbital shaker, or sonicator
- Filter paper and funnel, or vacuum filtration apparatus (Büchner funnel)
- Round-bottom flask
- Rotary evaporator
- Analytical balance

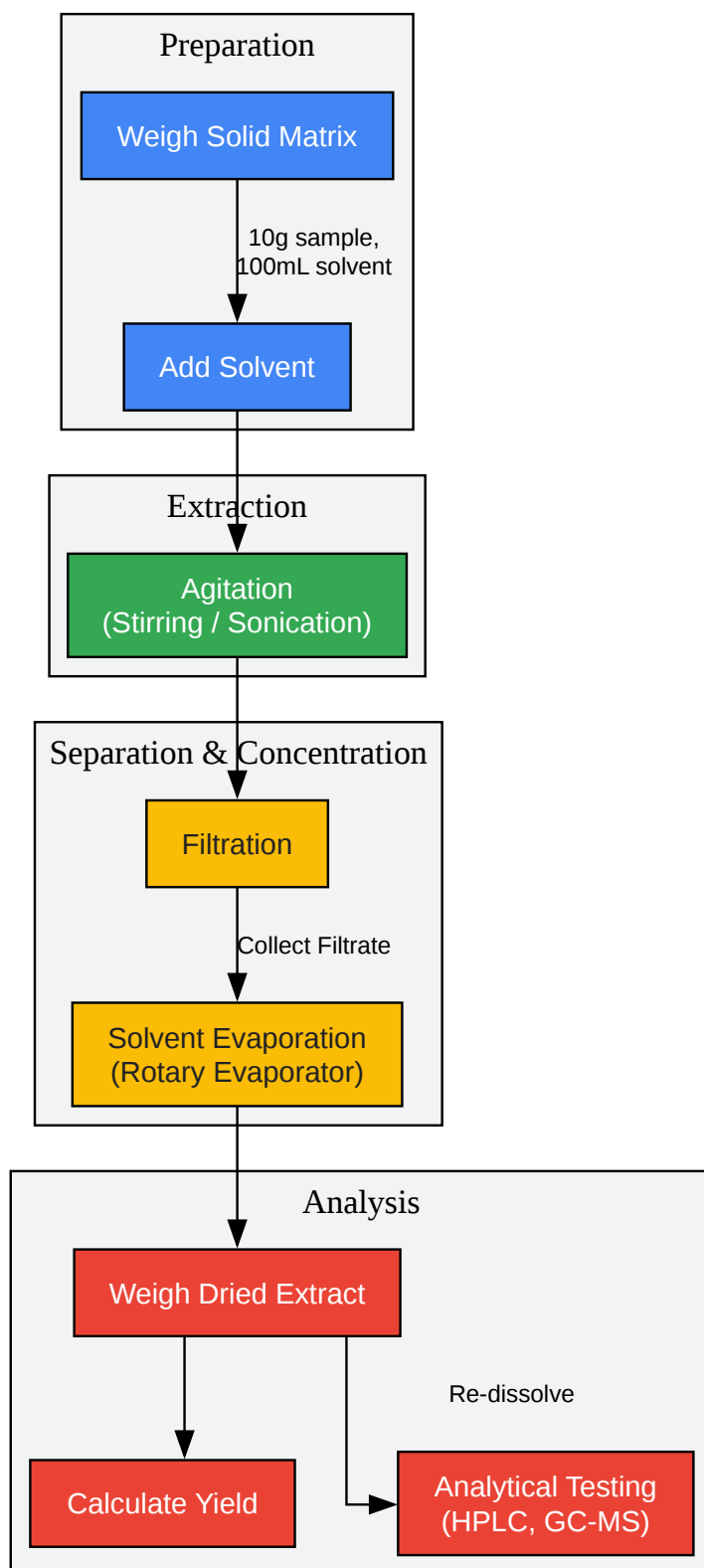
Procedure:

- Sample Preparation: Weigh 10.0 g of the finely ground solid matrix and place it into a 250 mL Erlenmeyer flask.
- Solvent Addition: Add 100 mL of the chosen extraction solvent to the flask.
- Extraction:
 - Place the flask on a magnetic stirrer and stir for 2 hours at room temperature.
 - Alternatively, place the flask in an ultrasonic bath for 30 minutes.
 - Ensure the flask is sealed to prevent solvent evaporation.
- Separation:
 - Filter the mixture through Whatman No. 1 filter paper to separate the solid residue from the liquid extract.
 - Wash the solid residue with an additional 20 mL of the solvent to ensure complete recovery of the extract.
 - Combine the filtrates.

- Solvent Removal:
 - Transfer the filtrate to a pre-weighed round-bottom flask.
 - Concentrate the extract by removing the solvent using a rotary evaporator. Set the water bath temperature to 35-40°C and apply a vacuum.
- Yield Calculation:
 - Once the solvent is fully evaporated, weigh the round-bottom flask containing the dried extract.
 - Calculate the extraction yield as follows: $\text{Yield (\%)} = [(\text{Mass of flask with extract} - \text{Mass of empty flask}) / \text{Initial mass of solid matrix}] \times 100$
- Analysis: Re-dissolve the crude extract in a suitable solvent for further analysis (e.g., by HPLC, GC-MS) to determine purity and composition.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of a typical solid-liquid extraction procedure as described in the protocol.



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Caption: Workflow for a standard solid-liquid extraction process.

Safety and Environmental Considerations

Like most chlorinated solvents, **1,1-dichloroethane** poses health and environmental risks. It is classified as a possible human carcinogen (Group C) by the U.S. EPA.[9] It is highly flammable and should be handled with care in a well-ventilated fume hood, with appropriate personal protective equipment.[1] From a green chemistry perspective, the trend in both industry and academia is to replace chlorinated solvents with less hazardous alternatives like ethyl acetate or greener solvent systems whenever possible.

Conclusion

Based on its physicochemical properties, **1,1-dichloroethane** is theoretically a viable solvent for the extraction of moderately polar organic compounds. Its low boiling point and high density are advantageous for laboratory-scale extractions. However, a significant lack of direct comparative performance data, combined with its high flammability and potential health risks, limits its practical application. For most purposes, better-characterized and often safer solvents such as dichloromethane, ethyl acetate, or others are preferred. Researchers should weigh the theoretical benefits against the safety concerns and the absence of established efficacy data before considering **1,1-dichloroethane** for new extraction protocols.

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- To cite this document: BenchChem. [Efficacy of 1,1-dichloroethane in chemical extraction compared to other solvents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b041102#efficacy-of-1-1-dichloroethane-in-chemical-extraction-compared-to-other-solvents]

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